4-Propoxyphthalonitrile
Overview
Description
4-Propoxyphthalonitrile is an organic compound with the molecular formula C11H10N2O. It is a derivative of phthalonitrile, characterized by the presence of a propoxy group attached to the benzene ring. This compound is typically found as a white to light yellow powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxyphthalonitrile generally involves the reaction of phthalonitrile with propyl alcohol in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Phthalonitrile} + \text{Propyl Alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 4-Propoxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Propoxyphthalonitrile has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phthalocyanine dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Propoxyphthalonitrile involves its interaction with various molecular targets. The nitrile groups can participate in polymerization reactions, forming cross-linked networks. The propoxy group enhances the solubility and reactivity of the compound, making it suitable for various applications. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Phthalonitrile: The parent compound, lacking the propoxy group.
4-Methoxyphthalonitrile: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxyphthalonitrile: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 4-Propoxyphthalonitrile is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties. This group enhances the solubility and reactivity of the compound, making it more versatile for various applications compared to its analogs .
Properties
IUPAC Name |
4-propoxybenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)10(6-11)8-13/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLZRCSOLOTEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343304 | |
Record name | 4-Propoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106144-18-7 | |
Record name | 4-Propoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propoxyphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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